4-methoxy-3-nitrobenzenesulfonyl chloride physical properties
4-methoxy-3-nitrobenzenesulfonyl chloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and applications of 4-methoxy-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis.
Core Physical and Chemical Properties
4-Methoxy-3-nitrobenzenesulfonyl chloride (CAS No. 22117-79-9) is an organic compound featuring a sulfonyl chloride functional group on a benzene ring, which is also substituted with methoxy and nitro groups.[1] These substitutions influence the compound's reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly sulfonamide derivatives.[1] The compound's reactivity is primarily due to the highly electrophilic sulfonyl chloride group, which readily participates in nucleophilic substitution reactions.
Physical Properties Summary
The key physical properties of 4-methoxy-3-nitrobenzenesulfonyl chloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₅S | [1][2] |
| Molecular Weight | 251.65 g/mol | [2] |
| CAS Number | 22117-79-9 | [1][] |
| Appearance | Solid or liquid, depending on conditions | [1] |
| Boiling Point | 408.2 °C at 760 mmHg | [] |
| Density | 1.553 g/cm³ | [] |
| Solubility | Inferred from related compounds to be slightly soluble in water and soluble in organic solvents like ether, chloroform, and benzene.[4][5] |
Synonyms: 2-Nitroanisole-4-sulfonyl chloride; 3-Nitro-4-methoxybenzenesulfonyl chloride; Benzenesulfonyl chloride, 4-methoxy-3-nitro-.[1]
Experimental Protocols
Synthesis Protocol: A Representative Method
The synthesis of nitrobenzenesulfonyl chlorides typically involves the sulfochlorination of a corresponding nitroaromatic compound. The following is a generalized procedure adapted from the synthesis of 3-nitrobenzenesulfonyl chloride.
Reaction: Chlorosulfonation of 4-methoxy-3-nitrobenzene.
Materials:
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4-methoxy-3-nitrobenzene
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Chlorosulfonic acid
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Thionyl chloride
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Ice-water bath
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Standard laboratory glassware for organic synthesis
Procedure:
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In a reaction vessel equipped with a stirrer and maintained at a low temperature (e.g., 0-5 °C) using an ice-water bath, slowly add 4-methoxy-3-nitrobenzene dropwise to an excess of chlorosulfonic acid over several hours.
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After the addition is complete, allow the reaction mixture to stir at this temperature for an additional period.
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Slowly warm the mixture to a higher temperature (e.g., 70 °C) and add thionyl chloride dropwise over a couple of hours.
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Continue stirring at this elevated temperature until the evolution of gas ceases.
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Cool the reaction mixture and carefully pour it into a beaker containing ice-water to precipitate the product.
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Collect the solid product by suction filtration and wash it with cold water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
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The crude 4-methoxy-3-nitrobenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent.
Analytical Protocol: Representative HPLC Method
The purity and identity of 4-methoxy-3-nitrobenzenesulfonyl chloride can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a generalized method based on the analysis of similar aromatic sulfonyl chlorides.
Instrumentation:
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HPLC system with a UV detector
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Normal or reverse-phase C18 column
Mobile Phase (Isocratic):
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A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer (e.g., phosphate buffer). The exact ratio should be optimized for best separation.
Procedure:
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Sample Preparation: Prepare a standard solution of 4-methoxy-3-nitrobenzenesulfonyl chloride of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent.
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Injection: Inject a small volume (e.g., 10-20 µL) of the sample and standard solutions into the HPLC system.
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Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has significant absorbance (typically in the range of 254 nm for aromatic compounds).
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Quantification: The concentration of the compound in the sample can be determined by comparing the peak area of the sample to that of the standard.
Role in Drug Development and Organic Synthesis
Nitrobenzenesulfonyl chlorides are important reagents in medicinal chemistry and drug development. They are often used to introduce a sulfonamide group, which is a common functional group in many pharmaceuticals. A notable application of a related compound, p-nitrobenzenesulfonyl chloride, is in the synthesis of the HIV protease inhibitor, Darunavir.[6][7] In this synthesis, the p-nitrobenzenesulfonyl group is used to protect an amine. While a specific drug synthesized from 4-methoxy-3-nitrobenzenesulfonyl chloride is not prominently cited in the reviewed literature, its structural similarity to other key reagents suggests its potential utility in the development of novel therapeutics, particularly where modulation of electronic properties of the sulfonyl chloride is desired.
The general reaction involves the coupling of the sulfonyl chloride with an amine to form a stable sulfonamide, which may be a key intermediate in a larger synthetic pathway.
References
- 1. CAS 22117-79-9: 4-Methoxy-3-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 7. WO2011048604A2 - An improved process for the preparation of darunavir - Google Patents [patents.google.com]
